molecular formula C8H5ClF3NO2 B2678234 Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1283718-62-6

Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2678234
CAS No.: 1283718-62-6
M. Wt: 239.58
InChI Key: FHHJFYADOXLDNX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a chemical building block of significant interest in research and development, particularly in the fields of agrochemistry and pharmaceuticals. Its structure incorporates both a chloro and a trifluoromethyl group on a nicotinate backbone, which are features known to profoundly influence the biological activity and physical properties of organic compounds . The trifluoromethyl group is strongly electron-withdrawing, which can enhance metabolic stability, improve lipid solubility, and influence the molecule's affinity for biological targets . These properties make derivatives of trifluoromethylpyridine crucial components in modern compound design . This compound serves as a key synthetic intermediate for the creation of more complex molecules. In agrochemical research, trifluoromethylpyridine derivatives are found in numerous commercial products, including fungicides, herbicides, and insecticides . Over 20 agrochemicals containing this moiety have been granted ISO common names, underscoring its importance in creating new crop protection solutions . In pharmaceutical research, such intermediates are utilized in the development of active pharmaceutical ingredients (APIs). The presence of chlorine, a common feature in medicinal chemistry, is found in more than 250 FDA-approved drugs, highlighting its utility in developing treatments for a wide range of diseases . The specific substitution pattern of this compound makes it a valuable scaffold for further functionalization and exploration in these areas. Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a pesticide.

Properties

IUPAC Name

methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJFYADOXLDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid+methanolcatalystMethyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate+water\text{5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid+methanolcatalyst​Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include 5-amino-6-(trifluoromethyl)pyridine-3-carboxylate or 5-thio-6-(trifluoromethyl)pyridine-3-carboxylate.

    Electrophilic Substitution: Products include 5-nitro-6-(trifluoromethyl)pyridine-3-carboxylate or 5-sulfo-6-(trifluoromethyl)pyridine-3-carboxylate.

    Reduction: The major product is 5-chloro-6-(trifluoromethyl)pyridine-3-methanol.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H6ClF3N2O2
Molecular Weight : 252.59 g/mol
IUPAC Name : Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

The compound features a pyridine ring substituted with a chloro group at the 5-position and a trifluoromethyl group at the 6-position, along with a methyl ester functional group at the 3-position. These substituents enhance its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique electronic properties due to the trifluoromethyl group can enhance the binding affinity to biological targets, making it valuable in drug development.

  • Case Study : Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, derivatives of trifluoromethylated pyridines have shown efficacy against various cancer cell lines by inducing apoptosis through specific enzyme inhibition pathways .

Agrochemicals

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. The introduction of halogenated groups often enhances the biological activity of pesticides.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds, providing insights into their mechanism of action through inhibition of specific metabolic pathways in plants .

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it versatile for constructing various functionalized pyridine derivatives.

  • Synthesis Example : The compound can be reacted with amines or thiols to yield substituted pyridines, which are essential in synthesizing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and ester groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below compares Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Primary Applications
This compound (Target Compound) C₈H₅ClF₃NO₂ 239.58* 5-Cl, 6-CF₃, 3-COOCH₃ 1019598-18-5 Research intermediate
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 3-Cl, 5-CF₃, 2-COOCH₃ 655235-65-7 Chemical synthesis
Thiazopyr (Herbicide) C₁₄H₁₄F₅NO₂S 363.32 2-(difluoromethyl), 5-thiazolyl, 6-CF₃ 117113-40-3 Agrochemical (herbicide)
Methyl 6-chloro-5-methylpyridine-3-carboxylate C₈H₈ClNO₂ 185.61 6-Cl, 5-CH₃, 3-COOCH₃ 65169-42-8 Pharmaceutical research

Note: *Molecular weight discrepancy in (231.25 g/mol) unresolved; value here derived from formula.

Structural and Functional Differences

(a) Positional Isomerism

The target compound and Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate share identical molecular formulas but differ in substituent positions. The ester group at position 3 (target) vs. position 2 (analog) alters steric and electronic properties, impacting reactivity. For instance, the 3-COOCH₃ group in the target compound may enhance π-stacking interactions in drug-receptor binding compared to the 2-COOCH₃ isomer .

(b) Functional Group Complexity

Thiazopyr incorporates a thiazolyl ring and isobutyl group, significantly increasing molecular complexity and weight. These additions confer herbicidal activity by targeting plant-specific enzymes, unlike the simpler pyridine backbone of the target compound .

(c) Substituent Effects

Replacing -CF₃ (target) with -CH₃ (Methyl 6-chloro-5-methylpyridine-3-carboxylate) reduces electronegativity and lipophilicity. The trifluoromethyl group’s strong electron-withdrawing nature enhances metabolic stability, whereas the methyl group may increase susceptibility to oxidative degradation .

Notes on Discrepancies and Limitations

Molecular Weight Conflict : reports the target compound’s molecular weight as 231.25 g/mol , conflicting with the formula-derived 239.58 g/mol . This may reflect a typographical error or misassignment.

CAS Number Ambiguity : lists the target compound’s CAS as "N/A," whereas provides 1019598-18-5 . Cross-referencing authoritative databases (e.g., PubChem) is advised for verification.

Biological Activity

Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. The molecular formula is C8H6ClF3N2O2C_8H_6ClF_3N_2O_2, with a molecular weight of approximately 238.59 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The following general reaction scheme outlines the synthesis:

  • Starting Material : Pyridine derivatives.
  • Halogenation : Chlorination at the 5-position.
  • Trifluoromethylation : Introduction of the trifluoromethyl group.
  • Esterification : Formation of the carboxylate ester.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Preliminary studies have demonstrated its potential to inhibit specific cancer cell lines, suggesting a mechanism that may involve the inhibition of enzymes related to cancer proliferation pathways .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Inhibition of cell proliferation
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Inhibition of specific kinases

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although further research is needed to elucidate the precise mechanisms .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : Interaction with specific receptors could modulate signaling pathways associated with cell growth and apoptosis.
  • Membrane Disruption : For antibacterial activity, disruption of bacterial membranes may lead to cell lysis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : A study on lung cancer models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls.
  • Case Study B : In vitro tests against MRSA revealed that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A three-step synthesis involves halogenation, trifluoromethylation, and esterification. For example, chlorination of the pyridine ring using phosphoryl chloride (POCl₃) at 100°C for 1 hour, followed by trifluoromethylation via copper-mediated cross-coupling, and esterification with methanol under acidic conditions. Key parameters include temperature control during halogenation and the use of anhydrous solvents to minimize side reactions .
  • Validation : Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group incorporation and HPLC for purity assessment (>95%) .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The pyridine ring protons appear as distinct singlets (e.g., δ 9.25 ppm for H-4). ¹³C NMR detects the trifluoromethyl group as a quartet (δ 121.8 ppm, J = 276 Hz) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 224.9804 (C₈H₅ClF₃NO₂) with <2 ppm error .
    • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to verify >98% purity .

Q. Which crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving its crystal structure?

  • SHELX : Refine single-crystal X-ray data using SHELXL for small-molecule structures. Key parameters include anisotropic displacement parameters for the trifluoromethyl group and chlorine atom .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding between ester carbonyl and adjacent molecules) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselective functionalization of the pyridine ring?

  • Mechanistic Insight : The trifluoromethyl group at C6 deactivates the pyridine ring, directing electrophilic substitution to C4. For example, Suzuki-Miyaura coupling occurs preferentially at C4 over C2 due to electronic effects .
  • Experimental Design : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict reactivity. Validate with cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Troubleshooting :

  • Solvent Effects : Deuterochloroform (CDCl₃) may cause splitting due to residual acidity; switch to DMSO-d₆ for sharper signals.
  • Dynamic Effects : Rotameric equilibria in the ester group can broaden peaks; acquire spectra at elevated temperatures (e.g., 50°C) .
    • Validation : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or MestReNova) .

Q. What strategies are effective for analyzing hydrogen-bonding networks in its crystalline form?

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between ester carbonyl and adjacent NH groups). Software like Mercury (CCDC) automates pattern recognition .
  • Synchrotron Data : High-resolution XRD (λ = 0.7 Å) resolves weak interactions, such as C–H···F contacts between trifluoromethyl and aromatic protons .

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

  • DFT Workflow :

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate Fukui indices to identify nucleophilic attack sites (e.g., C5 chlorine as a leaving group).

Simulate transition states for SNAr reactions using methanol as a nucleophile .

  • Validation : Correlate computed activation energies (ΔG‡) with experimental kinetic data .

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